molecular formula C21H29N5O3 B2373232 6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887672-25-5

6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2373232
CAS RN: 887672-25-5
M. Wt: 399.495
InChI Key: AATGZKJKIQQZCK-UHFFFAOYSA-N
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Description

6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research on derivatives of 7,8-polymethylenehypoxanthines, precursors to 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines, has shown potential in studying antiviral and antihypertensive activities (Nilov et al., 1995).

Chemical Synthesis Processes

  • The compound has been involved in research exploring the synthesis of 4H-imidazoles, indicating its utility in complex chemical synthesis processes and the formation of heterocyclic compounds (Mukherjee-Müller et al., 1979).

Mesoionic Compounds Study

  • Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, were synthesized from similar compounds, aiding in the study of mesoionic compounds and their hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Advanced Organic Chemistry

  • In advanced organic chemistry, this compound has been used to understand base-catalyzed cyclization reactions of related chemical structures, contributing to the broader field of heterocyclic chemistry (Linke & Wünsche, 1973).

Precursor for Purine Analogs

  • The compound has served as a basis for preparing purine analogs, demonstrating its role in the synthesis of biologically relevant molecules (Alves et al., 1994).

Heterocyclic Chemistry and Biological Activities

  • Research into isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, involving similar compounds, contributes to our understanding of heterocyclic chemistry and the biological activities of these compounds (Zaki et al., 2016).

Histamine H3 Receptor Agents

  • The compound has been utilized in the synthesis of trans-2-(1-triphenylmethyl-1H-imidazol-4-yl)cyclopropanecarboxylic acids, key intermediates for potent and chiral histamine H3 receptor agents (Khan et al., 1997).

properties

IUPAC Name

6-cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-12-13(2)26-16-17(22-19(26)25(12)14-9-7-8-10-14)23(6)20(29)24(18(16)28)11-15(27)21(3,4)5/h14H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGZKJKIQQZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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